molecular formula C12H11NO3 B13173471 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid

3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B13173471
M. Wt: 217.22 g/mol
InChI Key: FIMUKAQCAPBXRN-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound characterized by the presence of a cyanophenyl group attached to a dimethyl oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the reaction of 4-cyanobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyanophenyl group can yield corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the oxopropanoic acid moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    3-(4-Cyanophenyl)propanoic acid: Lacks the dimethyl and oxo groups, resulting in different chemical reactivity and biological activity.

    4-Cyanobenzaldehyde: Contains an aldehyde group instead of the oxopropanoic acid moiety, leading to different applications and reactivity.

    3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid:

Uniqueness: 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both the cyanophenyl and oxopropanoic acid groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C12H11NO3/c1-12(2,11(15)16)10(14)9-5-3-8(7-13)4-6-9/h3-6H,1-2H3,(H,15,16)

InChI Key

FIMUKAQCAPBXRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)C#N)C(=O)O

Origin of Product

United States

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